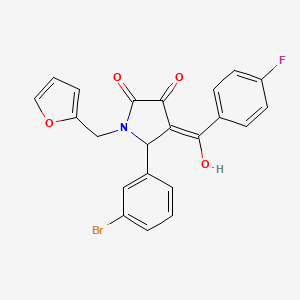
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine, also known as MIBG, is a radiopharmaceutical agent that has been widely used in the diagnosis and treatment of various neuroendocrine tumors. It is a synthetic analog of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and other physiological functions.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine is taken up by neuroendocrine tumor cells via the norepinephrine transporter, which is overexpressed on these cells. Once inside the cell, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine is stored in the neurosecretory granules and emits gamma radiation, which can be detected by imaging techniques. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine also has a cytotoxic effect on tumor cells, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has been shown to have a low toxicity profile and is generally well-tolerated by patients. It has a half-life of approximately 2 hours and is eliminated from the body primarily via the kidneys. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has been found to have a high affinity for the norepinephrine transporter, with little affinity for other monoamine transporters. This selectivity allows for the specific targeting of neuroendocrine tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has several advantages for use in lab experiments. It is a highly specific radiopharmaceutical agent that can be used to target and visualize neuroendocrine tumor cells. It has a low toxicity profile and can be used in both diagnostic and therapeutic applications. However, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has some limitations, such as its relatively short half-life, which limits the time window for imaging and treatment. It also has limited effectiveness in tumors that do not express the norepinephrine transporter.
Direcciones Futuras
There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine in the diagnosis and treatment of neuroendocrine tumors. One area of research is the development of new radiopharmaceutical agents that can target other types of tumors. Another area of research is the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Additionally, there is ongoing research into the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine in other applications, such as the treatment of heart failure and hypertension.
Métodos De Síntesis
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-methoxybenzyl chloride in the presence of sodium hydroxide, followed by the addition of guanidine hydrochloride. The final product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has been used extensively in the diagnosis and treatment of pheochromocytoma, a rare tumor that arises from the chromaffin cells of the adrenal gland. It is also used in the diagnosis of neuroblastoma, a type of cancer that develops from immature nerve cells. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine is taken up by these tumors, allowing for their detection by imaging techniques such as scintigraphy and positron emission tomography (PET).
Propiedades
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-methoxyphenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-8-11(2)19-15(18-10)20-14(16)17-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFDAQBENFSNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)


![6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5329682.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)
![isopropyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329706.png)
![N-cyclopropyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5329712.png)

![2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)
![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)
![1-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5329753.png)